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Introduction
ALC-0315 is an ionizable cationic lipid that has become a critical component in lipid

nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably in the

Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] Its unique chemical structure, featuring

biodegradable ester groups, allows for efficient encapsulation of mRNA at a low pH and

facilitates endosomal escape for cytosolic delivery at physiological pH, while minimizing

systemic toxicity.[3][4] Understanding the in vivo biodistribution of ALC-0315 formulated LNPs

is paramount for assessing the safety and efficacy of these advanced drug delivery systems.[1]

These application notes provide a summary of quantitative biodistribution data and detailed

protocols for key experimental procedures.

Physicochemical Characteristics of ALC-0315 LNPs
The biodistribution and biological performance of LNPs are significantly influenced by their

physicochemical attributes. ALC-0315 LNPs are typically formulated to have specific

characteristics that enhance stability and in vivo efficacy.
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Parameter Typical Value Significance Citations

Particle Size

(Diameter)
70 - 100 nm

Influences stability,

cellular uptake, and

biodistribution. Sizes

under 100 nm are

optimal for avoiding

rapid clearance.

[5][6][7]

Polydispersity Index

(PDI)
< 0.2

Indicates a narrow,

uniform particle size

distribution, which is

crucial for consistent

performance and

clinical use.

[6][8]

Zeta Potential
Near-neutral at

physiological pH

A neutral surface

charge helps to

minimize non-specific

interactions with blood

components,

prolonging circulation

time.

[5][7]

Encapsulation

Efficiency
> 90%

High encapsulation

protects the mRNA

payload from

degradation by

nucleases and

ensures efficient

delivery.

[5][6]

In Vivo Biodistribution Data
The distribution of ALC-0315 LNPs in vivo is highly dependent on the route of administration.

Studies primarily utilize intravenous (I.V.) and intramuscular (I.M.) injections.

Intramuscular (I.M.) Injection
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Following I.M. injection, the majority of mRNA expression occurs locally at the injection site.

This route is standard for vaccination to engage local immune cells.

Animal Model Key Findings Citations

BALB/c Mice
- Highest protein expression

observed at the injection site.
[5][7]

- Peak bioluminescence signal

occurs approximately 6 hours

post-injection.

[2]

- ALC-0315 LNPs show

significantly higher protein

expression compared to MC3

and C12-200 LNPs.

[7]

- Some distribution to the liver

is observed, though at much

lower levels than the injection

site.

[7]

Intravenous (I.V.) Injection
When administered intravenously, ALC-0315 LNPs predominantly accumulate in the liver. This

is attributed to the adsorption of apolipoprotein E (ApoE) onto the LNP surface, which then

targets hepatocytes via the low-density lipoprotein receptor (LDLR).[2]
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Animal Model
Organ Tropism
(Ranked)

Key Findings Citations

Mice Liver > Spleen > Lung

- The liver is the

primary site of LNP

accumulation and

mRNA expression.

[8][9]

- ALC-0315 LNPs

demonstrate the

strongest induction of

luciferase activity

across all organs

compared to other

formulations like LP-

01 and cKK-E12.

[8][9]

- Minimal luciferase

activity is observed in

the kidneys and brain.

[9]

Sprague-Dawley Rats

Liver > Spleen >

Adrenal Glands >

Ovaries

- 48 hours post-

injection, 21.5% of the

total administered

dose (radiolabeled)

was found in the liver.

[2]

- Significantly smaller

amounts were

detected in the spleen

(<1.1%), adrenal

glands (<0.1%), and

ovaries (<0.1%).

[2]

Experimental Workflows and Mechanisms
Visualizing the experimental process and the mechanism of action is crucial for understanding

and replicating studies.
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Phase 1: LNP Formulation & Characterization

Phase 2: In Vivo Study

Phase 3: Ex Vivo Analysis
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Fig 1. Experimental workflow for in vivo biodistribution analysis.
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Fig 2. Mechanism of ALC-0315 LNP cellular uptake and mRNA delivery.
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Protocols
Protocol 1: Formulation of ALC-0315 LNPs via
Microfluidics
This protocol describes the standard method for producing ALC-0315 LNPs using a

microfluidic mixing device.

Materials:

Lipids: ALC-0315, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, PEG-

lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000]).[1]

Solvent: Anhydrous Ethanol.

Aqueous Phase: mRNA (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM

Sodium Acetate, pH 4.0 or Citrate Buffer, pH 4.25).[7][8]

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Equipment: Microfluidic mixing system, dialysis device (e.g., 100kDa MWCO cassette),

dynamic light scattering (DLS) instrument.

Procedure:

Preparation of Lipid Stock: Prepare a lipid stock solution in ethanol. A typical molar ratio is

46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:PEG-lipid.[1]

Preparation of Aqueous Stock: Dilute the mRNA payload in the aqueous buffer to the desired

concentration (e.g., 200 µg/mL).[8]

Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's

instructions. A common flow rate ratio of aqueous to solvent is 3:1 at a total flow rate of 15

mL/min.[7]

LNP Formation: Pump the lipid-ethanol solution and the mRNA-aqueous solution through the

two inlets of the microfluidic chip. The rapid mixing of the two phases causes the LNPs to
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self-assemble, encapsulating the mRNA.

Purification and Buffer Exchange: Collect the LNP solution and immediately dialyze against

PBS (pH 7.4) overnight at 4°C using a 100kDa MWCO filter to remove ethanol and raise the

pH.[8]

Characterization: Measure the particle size and polydispersity index (PDI) using DLS.

Determine the mRNA encapsulation efficiency using a RiboGreen assay or similar method.

Storage: Store the final LNP formulation at 4°C for short-term use.[8]

Protocol 2: Mouse Biodistribution Study via
Bioluminescence Imaging
This protocol outlines the in vivo and ex vivo analysis of LNP-mediated mRNA expression.

Materials:

ALC-0315 LNPs encapsulating Firefly Luciferase (Fluc) mRNA.

Animal Model: 6-8 week old BALB/c mice.[5]

D-Luciferin substrate.

Equipment: In Vivo Imaging System (IVIS) or similar, organ homogenizer, luminometer.

Procedure:

Acclimatization: Acclimatize animals for at least one week prior to the experiment.

LNP Administration: Inject mice with a defined dose of Fluc mRNA-LNPs (e.g., 10 µg mRNA

per mouse) via the desired route (I.M. into the hind limb or I.V. via the tail vein).

In Vivo Imaging: At specified time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize

the mice and administer D-luciferin via intraperitoneal (I.P.) injection.[5][8]

Image Acquisition: After ~10-15 minutes, place the mice in the IVIS chamber and acquire

bioluminescence images.
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Euthanasia and Organ Collection: At the final time point, euthanize the mice. Perfuse with

saline and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, brain, and

muscle from the injection site).[8]

Ex Vivo Imaging: Arrange the collected organs in a petri dish and perform ex vivo

bioluminescence imaging using the IVIS system to confirm signal localization.[9]

Quantification: a. Weigh each organ and homogenize in a suitable lysis buffer. b. Centrifuge

the homogenates to pellet debris. c. Use a luminometer to measure the luciferase activity in

the supernatant after adding luciferin substrate. d. Normalize the relative light units (RLU) to

the total protein content of the lysate (determined by a BCA or Bradford assay).

Protocol 3: Quantification of ALC-0315 in Plasma via LC-
MS/MS
This protocol provides a method for directly quantifying the ALC-0315 lipid component in

biological matrices.[1][10]

Materials:

Plasma samples from LNP-treated animals.

ALC-0315 analytical standard.

Solvents: Acetonitrile (ACN), Methanol (MeOH), LC-MS grade water and formic acid.

Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g.,

ZenoTOF 7600 system or a triple quadrupole).[1][10]

Procedure:

Sample Preparation (Protein Precipitation):[1] a. To 50 µL of plasma, add 200 µL of cold

100% ACN containing an internal standard. b. Vortex vigorously for 1 minute. c. Centrifuge at

high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully

collect the supernatant for analysis.
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Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of

ALC-0315 into control plasma and processing as described in step 1.

LC-MS/MS Analysis: a. Inject the prepared samples and standards onto the LC-MS/MS

system. b. Chromatography: Use a suitable C18 column to separate ALC-0315 from other

plasma components. c. Mass Spectrometry: Operate the mass spectrometer in positive ion

mode using high-resolution multiple reaction monitoring (MRMHR). The precursor-to-

fragment transition for ALC-0315 can be m/z 766.7 to 510.5.[1]

Data Analysis: a. Integrate the peak areas for ALC-0315 and the internal standard. b.

Generate a calibration curve from the analytical standards. c. Calculate the concentration of

ALC-0315 in the unknown samples by interpolating from the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3025655#in-vivo-biodistribution-of-alc-0315-
formulated-lnps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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